molecular formula C21H23N5O3 B2448293 3-(3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 2034564-66-2

3-(3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Cat. No.: B2448293
CAS No.: 2034564-66-2
M. Wt: 393.447
InChI Key: CGMLUXAMNPXYAF-UHFFFAOYSA-N
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Description

The compound 3-(3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one represents an intricate structure commonly studied in various scientific fields, particularly chemistry and biology. This molecule combines quinazolinone and pyrimidine moieties, providing a platform for diverse functional applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one involves multi-step organic reactions. Typically, the quinazolinone core is constructed via a cyclization reaction using anthranilic acid derivatives. Subsequently, the pyrrolidine ring and the 4,6-dimethylpyrimidin-2-yloxy substituent are introduced through nucleophilic substitution reactions under controlled conditions.

Industrial Production Methods: While lab-scale synthesis is feasible, scaling up to industrial production requires optimized reaction pathways, efficient catalysts, and controlled environments. Strategies such as continuous flow reactors and automated synthesis platforms are employed to ensure consistency and purity in larger batches.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound undergoes oxidation primarily at the pyrrolidine ring and the methyl groups of the pyrimidine.

  • Reduction: Reduction reactions are less common but can occur at the oxo group on the quinazolinone.

  • Substitution: Nucleophilic and electrophilic substitution reactions predominantly occur at the dimethylpyrimidine and quinazolinone regions.

Common Reagents and Conditions: Reagents like potassium permanganate (oxidation), lithium aluminum hydride (reduction), and halides (substitution) are used under specific conditions, such as solvents, temperature, and pH control.

Major Products Formed: Reaction products include various derivatives of the parent compound with modified functional groups, enhancing or altering its activity and application.

Scientific Research Applications

Chemistry: This compound serves as a scaffold for developing new materials and catalysts due to its stable yet modifiable structure. Biology: It's studied for its potential as a pharmaceutical intermediate, providing insights into drug design and synthesis. Medicine: Derivatives of this compound exhibit biological activity against various diseases, including cancers and infectious diseases. Industry: It finds use in the development of advanced polymers, agrochemicals, and other industrially relevant materials.

Mechanism of Action

Molecular Targets and Pathways: The compound interacts with various enzymes and receptors, modulating biological pathways involved in cell growth, apoptosis, and signal transduction. Its mechanism often involves binding to active sites, inhibiting enzyme activity or altering receptor function.

Comparison with Similar Compounds

Comparison: Compared to its structural analogs, such as other quinazolinone and pyrimidine derivatives, this compound shows unique properties due to the specific arrangement and functional groups. List of Similar Compounds: These include 2-(4-(4-chlorophenyl)piperazin-1-yl)-4H-pyrimidine-4-one and 6,7-dimethoxy-4-quinazolinamine, among others.

Properties

IUPAC Name

3-[3-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-14-11-15(2)24-21(23-14)29-16-7-9-25(12-16)19(27)8-10-26-13-22-18-6-4-3-5-17(18)20(26)28/h3-6,11,13,16H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMLUXAMNPXYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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